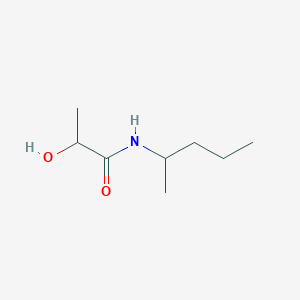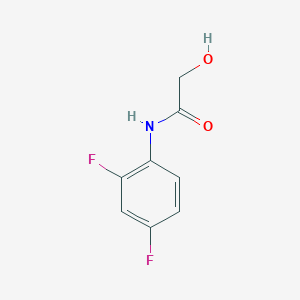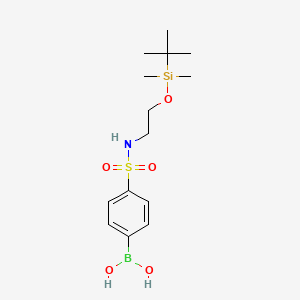
(4-(N-(2-((叔丁基二甲基甲硅烷基)氧基)乙基)磺酰胺基)苯基)硼酸
描述
The compound (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid is a chemical substance with the molecular formula C14H26BNO5SSi . It has a molecular weight of 359.32100 .
Molecular Structure Analysis
The molecular structure of this compound involves a phenylboronic acid group attached to a sulfamoyl group, which is further connected to a tert-Butyldimethylsilyl group via an ether linkage .Physical And Chemical Properties Analysis
This compound has a density of1.17g/cm3 and a boiling point of 466.6ºC at 760 mmHg . More specific physical and chemical properties are not provided in the search results.
科学研究应用
有机合成中的构件
- Guinchard, Vallée 和 Denis (2005) 探讨了叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯在与有机金属反应中用作 N-(Boc)-保护的亚硝酮的用途,以生成 N-(Boc)羟胺,展示了它们作为有机合成中构件的潜力。这些砜很容易从醛和叔丁基 N-羟基氨基甲酸酯制备,展示了在化学转化中的多功能性 (Guinchard、Vallée 和 Denis,2005).
取代苯 C-2'-脱氧核糖核苷的合成
- Joubert 等人 (2008) 开发了一种模块化方法,用于合成各种 4-取代苯基 C-2'-脱氧核糖核苷,涉及使用双(叔丁基二甲基甲硅烷基)保护的溴苯基核苷之类的中间体。这些中间体经历了一系列钯催化的交叉偶联反应、胺化和 C-H 活化,突出了该化合物在核苷衍生物多功能合成中的效用 (Joubert、Urban、Pohl 和 Hocek,2008).
对映纯大蒜素类似物的合成
- Aversa 等人 (2005) 以 l-半胱氨酸为起始产物,生成瞬态亚磺酸,然后将其添加到合适的受体中以形成具有生物活性残基的亚砜。该过程涉及合成(R,S(S))-(2-叔丁氧羰基氨基-2-甲氧羰基-乙基亚磺酰基)乙烯等化合物,即 Boc 保护的去大蒜素的甲酯,表明该化合物在合成生物学上重要的亚砜中的作用 (Aversa、Barattucci、Bonaccorsi 和 Giannetto,2005).
羧酸的硼类似物
- Guo 等人 (2019) 研究了体积庞大的间三联苯硼酸与 N-杂环卡宾的反应性,导致形成氢键卡宾硼酸加合物和阴离子硼烷二甲酸。这些化合物以 BO-单元作为双氢键受体为特征,具有分叉的氢键,揭示了该化合物在稳定高反应性 B═O 双键及其独特的电子性质方面的潜力 (Guo、Huang、Zhao、Lei、Ke 和 Kong,2019).
属性
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO5SSi/c1-14(2,3)23(4,5)21-11-10-16-22(19,20)13-8-6-12(7-9-13)15(17)18/h6-9,16-18H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHSUDDNJJGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657454 | |
| Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid | |
CAS RN |
913835-53-7 | |
| Record name | B-[4-[[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



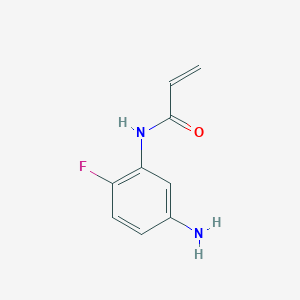
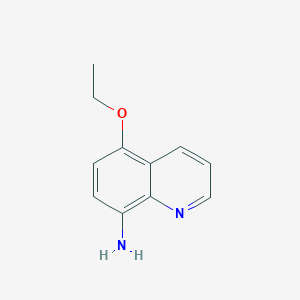
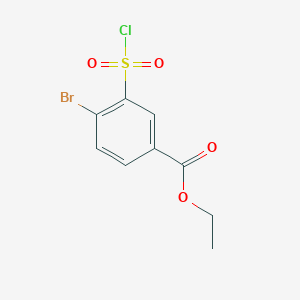
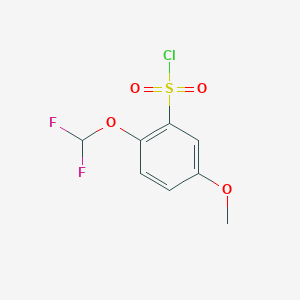

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)

amine](/img/structure/B1418591.png)
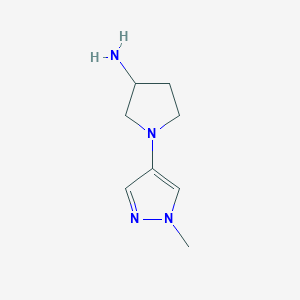
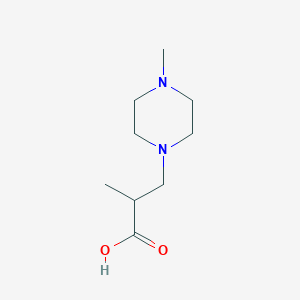
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)

